6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name 6-methoxy-1,2,3,4-tetrahydro-1-naphthalenol .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a tetrahydronaphthalen-1-ol core with a methoxy group attached at the 6-position . The InChI code for this compound is 1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a solid compound . It has a molecular weight of 178.23 . The melting point is reported to be between 31-33°C .Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the empirical formula C11H14O2 and a molecular weight of 178.23 . It is provided by Sigma-Aldrich and Enamine .
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Production Method 1 : This method uses β-naphthol as a raw material. It is first etherified with methanol under the action of sulfuric acid to produce β-methoxynaphthalene. This is then hydrogenated under the catalysis of active nickel to produce 1,2,3,4-tetrahydro-6-methoxynaphthalene. This compound is then oxidized with potassium permanganate to produce 6-methoxynaphthone, which is then reacted with vinyl bromide and metallic magnesium (addition reaction) to produce the product.
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Production Method 2 : This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to produce an aluminyl compound of 1,2,3,4-tetrahydronaphthalene. This compound is then reacted with iodomethane to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
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Production Method 1 : This method uses β-naphthol as a raw material. It is first etherified with methanol under the action of sulfuric acid to produce β-methoxynaphthalene. This is then hydrogenated under the catalysis of active nickel to produce 1,2,3,4-tetrahydro-6-methoxynaphthalene. This compound is then oxidized with potassium permanganate to produce 6-methoxynaphthone, which is then reacted with vinyl bromide and metallic magnesium (addition reaction) to produce the product.
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Production Method 2 : This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to produce an aluminyl compound of 1,2,3,4-tetrahydronaphthalene. This compound is then reacted with iodomethane to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Future Directions
As for future directions, it’s difficult to predict without specific context. The potential applications and research directions would depend on the properties of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” and how they can be utilized in various fields such as medicinal chemistry, material science, etc .
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJZMUJOFGIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Synthesis routes and methods
Procedure details
Citations
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